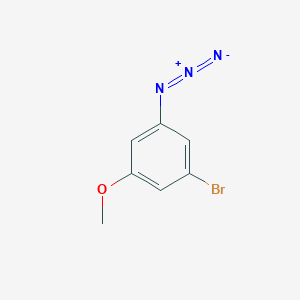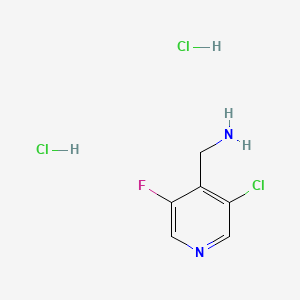
3-(Tert-butylsulfanyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butylsulfanyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a tert-butylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylsulfanyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with tert-butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of tert-butylsulfanyl-substituted pyrrolidine precursors, which can be synthesized through the cyclization of appropriate intermediates. For example, the reaction of 3-chloropropylamine with tert-butylsulfanyl-substituted aldehydes or ketones can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butylsulfanyl)pyrrolidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfides
Substitution: Various substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
3-(Tert-butylsulfanyl)pyrrolidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Tert-butylsulfanyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfanyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Methylsulfanyl)pyrrolidine
- 3-(Ethylsulfanyl)pyrrolidine
- 3-(Isopropylsulfanyl)pyrrolidine
Uniqueness
3-(Tert-butylsulfanyl)pyrrolidine is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its steric and electronic properties. This makes it distinct from other similar compounds, such as 3-(Methylsulfanyl)pyrrolidine or 3-(Ethylsulfanyl)pyrrolidine, which have smaller substituents . The tert-butylsulfanyl group can enhance the compound’s stability and binding interactions, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H17NS |
|---|---|
Molekulargewicht |
159.29 g/mol |
IUPAC-Name |
3-tert-butylsulfanylpyrrolidine |
InChI |
InChI=1S/C8H17NS/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3 |
InChI-Schlüssel |
FUEPKRIAHFAAGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


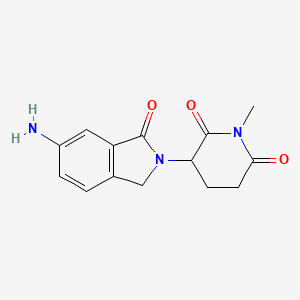

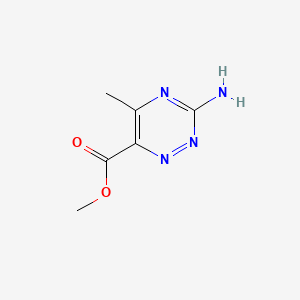
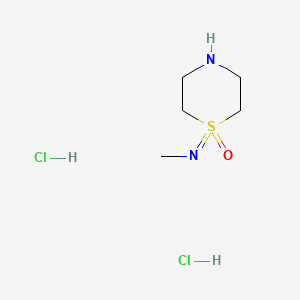
![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)

![Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15297782.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)

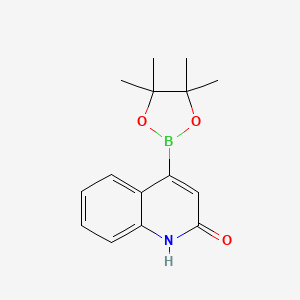
![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)

